(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]
CAS No.:
Cat. No.: VC16017969
Molecular Formula: C26H19NO2
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19NO2 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 1-[2-[(S)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m0/s1 |
| Standard InChI Key | JYJLRFUVMXNOEH-SANMLTNESA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@H](C5=CC=NC=C5)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O |
Introduction
Structural and Stereochemical Features
The molecular architecture of (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] (CAS: 1498319-67-7) is defined by two key elements:
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Axial chirality: The 1,1'-binaphthalene core adopts a non-planar conformation due to steric hindrance between the naphthyl groups, resulting in a stable atropisomeric structure .
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Central chirality: The hydroxypyridylmethyl substituent introduces an additional stereocenter at the methyl-bearing carbon, creating a (S)-configured center .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₉NO₂ |
| Molecular Weight | 377.43456 g/mol |
| CAS Number | 1498319-67-7 |
| Stereochemical Configuration | (R)-Binaphthalene, (S)-Pyridyl |
The interplay between axial and central chirality makes this compound a rare example of a dual-stereogenic scaffold, which can induce enhanced stereoselectivity in catalytic systems .
Physicochemical Properties
Limited experimental data are available, but key properties can be extrapolated:
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Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydroxyl and pyridyl groups .
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Thermal Stability: The binaphthalene core’s rigidity likely confers high thermal stability, with decomposition temperatures exceeding 250°C .
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Chiroptical Activity: Circular dichroism (CD) spectra would show strong Cotton effects in the UV-Vis range, characteristic of axially chiral binaphthalenes .
Applications in Asymmetric Catalysis
The compound’s bifunctional design (hydroxyl and pyridyl groups) positions it as a potential ligand for transition-metal catalysts. Parallels to related systems suggest utility in:
Rhodium-Catalyzed Hydrogenation
Chiral Rh(I) complexes incorporating binaphthalene ligands demonstrate high enantioselectivity (up to 99% e.e.) in hydrogenating α,β-unsaturated esters . The pyridyl group in (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] may enhance metal coordination, mimicking the performance of P,S-heterobidentate ligands .
Ruthenium-Mediated Reactions
Binaphthyl-derived ligands are effective in Ru-catalyzed asymmetric oxidations and cycloadditions . The hydroxyl groups could act as hemilabile ligands, modulating catalytic activity.
Supramolecular and Materials Chemistry
Self-Assembled Aggregates
Binaphthalenes with hydrogen-bonding motifs (e.g., biurets) form vesicle-like nanostructures with circularly polarized luminescence (CPL) . Introducing pyridyl groups may enable pH-responsive assembly, leveraging the base-sensitive nature of pyridine.
Chiral Sensing
The compound’s strong chiroptical signals make it a candidate for enantioselective fluorescence sensors, detecting chiral analytes via emission quenching or enhancement .
Research Gaps and Future Directions
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Catalytic Screening: Empirical testing in asymmetric hydrogenation or C–C bond-forming reactions is needed to quantify enantioselectivity.
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Structural Studies: X-ray crystallography would elucidate the conformation of the hydroxypyridylmethyl group relative to the binaphthalene plane.
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Materials Optimization: Modifying the pyridyl substituent (e.g., quaternization) could enhance solubility or luminescence quantum yields.
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